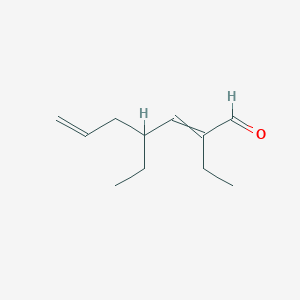

2,4-Diethyl-2,6-heptadienal

描述

Contextualization of 2,4-Diethyl-2,6-heptadienal within Dienal Chemistry

Dienals are a class of organic compounds characterized by the presence of two carbon-carbon double bonds and an aldehyde functional group. The reactivity and properties of dienals are heavily influenced by the relative positions of these functional groups. In the case of this compound, the conjugated system of double bonds at the 2 and 6 positions, along with the aldehyde group, defines its chemical behavior. The ethyl substituents at the 2 and 4 positions introduce steric and electronic effects that differentiate it from simpler dienals like 2,4-hexadienal. nih.gov

The study of dienals is significant in organic synthesis, as they serve as versatile building blocks for the construction of more complex molecules. tandfonline.comrsc.org Their conjugated system allows for various types of reactions, including nucleophilic additions and cycloadditions. researchgate.netresearchgate.net The specific substitution pattern of this compound influences its reactivity in such transformations.

Academic Significance and Research Directions

The academic significance of this compound stems from its utility as a model substrate in the development of new synthetic methodologies and its potential applications in various fields. Research has explored its synthesis and reactions, contributing to a broader understanding of the chemistry of substituted dienals. tandfonline.com

Current research directions involving compounds like this compound include their use in asymmetric catalysis, where the goal is to control the stereochemical outcome of reactions. nih.gov The development of efficient and stereoselective methods for the synthesis and transformation of substituted dienals remains an active area of investigation. researchgate.netdiva-portal.org Additionally, the unique structural features of this compound make it a subject of interest in the study of structure-activity relationships.

Chemical and Physical Properties

This compound is a clear yellow liquid with the molecular formula C₁₁H₁₈O. Its structure consists of a seven-carbon chain with double bonds at the second and sixth positions and ethyl groups at the second and fourth positions.

| Property | Value |

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| Appearance | Clear yellow liquid |

| Density | 0.862 g/mL at 25°C |

| Boiling Point | 91°C at 12 mmHg |

| Refractive Index | 1.4676 (n²⁰/D) |

| Data sourced from multiple references. chemicalbook.com |

Synthesis and Reactivity

The synthesis of substituted dienals such as this compound can be achieved through various methods in organic chemistry. One reported method involves the hydrogenation and isomerization of precursor aldehydes using catalysts like Raney nickel, which resulted in an 84% yield. Another approach involves the reaction of vinylic and allylic Grignard reagents with 3-ethoxypropenals, which has been shown to produce good yields of alkadienals after acid hydrolysis. tandfonline.com The Vilsmeier reaction of α-oxo-ketenedithioacetals also provides a route to dienals. rsc.org

The reactivity of this compound is characteristic of α,β-unsaturated aldehydes. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4- or 1,6-conjugate addition. The ethyl groups at the 2 and 4 positions can influence the regioselectivity of these reactions due to steric hindrance. researchgate.net Dienals can participate in various catalytic reactions, including enantioselective allylations, which demonstrates the potential for creating chiral molecules. nih.gov

Structure

3D Structure

属性

分子式 |

C11H18O |

|---|---|

分子量 |

166.26 g/mol |

IUPAC 名称 |

2,4-diethylhepta-2,6-dienal |

InChI |

InChI=1S/C11H18O/c1-4-7-10(5-2)8-11(6-3)9-12/h4,8-10H,1,5-7H2,2-3H3 |

InChI 键 |

QAFGEOHWEQLURJ-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC=C)C=C(CC)C=O |

产品来源 |

United States |

Structural Characterization and Stereoisomerism of 2,4 Diethyl 2,6 Heptadienal

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2,4-diethylhepta-2,6-dienal (B1588218) . vulcanchem.comguidechem.com This name is derived by identifying the longest carbon chain containing the principal functional group, which is the aldehyde.

Hepta- : Indicates a seven-carbon backbone.

-dien- : Specifies the presence of two carbon-carbon double bonds.

-al : Denotes the aldehyde functional group (-CHO), which is assigned position 1 on the carbon chain.

2,6- : These numbers indicate that the double bonds start at carbons 2 and 6.

2,4-Diethyl- : Specifies that two ethyl groups (-CH₂CH₃) are attached to carbons 2 and 4 of the main chain.

The compound is commercially available and is identified by its CAS Registry Number, 85136-07-8. guidechem.comscbt.com It is often supplied as a mixture of its various isomers. scbt.comthegoodscentscompany.com

Table 1: Identifiers for 2,4-Diethyl-2,6-heptadienal

| Identifier | Value | Source(s) |

| Systematic IUPAC Name | 2,4-diethylhepta-2,6-dienal | vulcanchem.comguidechem.com |

| CAS Registry Number | 85136-07-8 | guidechem.comscbt.com |

| Molecular Formula | C₁₁H₁₈O | guidechem.comscbt.com |

| Molecular Weight | 166.26 g/mol | guidechem.comscbt.com |

| Appearance | Clear yellow liquid | guidechem.com |

Stereochemical Considerations and Isomeric Forms (e.g., E/Z Isomers)

The structure of 2,4-diethylhepta-2,6-dienal contains elements that lead to stereoisomerism, meaning different spatial arrangements of its atoms are possible. These elements are the double bond at the C2-C3 position and the chiral center at the C4 position.

E/Z Isomerism: The double bond at the C2 position is substituted with different groups on each carbon (an ethyl group and the rest of the chain on C2; a hydrogen and the aldehyde group on C1 is implied, but the isomerism is at the C2-C3 bond). This allows for geometric isomers, designated as E (entgegen, opposite) or Z (zusammen, together), depending on the priority of the substituents on either side of the double bond. The terminal double bond at C6-C7 does not exhibit E/Z isomerism as C7 has two identical hydrogen atoms.

Chirality (R/S Isomerism): The carbon atom at position 4 is a stereocenter (or chiral center) because it is bonded to four different groups: a hydrogen atom, an ethyl group, a -CH=C(CH₂CH₃)CHO group, and a -CH₂CH=CH₂ group. This gives rise to two enantiomers, designated as (R) (rectus, right) and (S) (sinister, left).

The combination of these stereochemical features results in four possible stereoisomers:

(2E, 4R)-2,4-diethylhepta-2,6-dienal

(2E, 4S)-2,4-diethylhepta-2,6-dienal

(2Z, 4R)-2,4-diethylhepta-2,6-dienal

(2Z, 4S)-2,4-diethylhepta-2,6-dienal

These distinct isomers are diastereomers of one another (except for the enantiomeric pairs) and can have different physical properties, which is a critical consideration for both synthesis and application. The fact that the compound is often sold as a "mixture of isomers" underscores the challenge of isolating a single stereoisomer. scbt.com

Table 2: Potential Stereoisomers of this compound

| Isomer Configuration (C2, C4) | Stereoisomer Name |

| (E, R) | (2E,4R)-2,4-diethylhepta-2,6-dienal |

| (E, S) | (2E,4S)-2,4-diethylhepta-2,6-dienal |

| (Z, R) | (2Z,4R)-2,4-diethylhepta-2,6-dienal |

| (Z, S) | (2Z,4S)-2,4-diethylhepta-2,6-dienal |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Determining the precise structure and stereochemistry of 2,4-diethylhepta-2,6-dienal requires a combination of advanced analytical techniques. While specific spectral data for this exact compound is not widely published, the expected analytical approaches can be detailed based on its functional groups and the characterization of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the location of functional groups.

¹H NMR would show distinct signals for the aldehydic proton (~9.4-10.0 ppm), vinylic protons on the double bonds (~5.0-7.5 ppm), and aliphatic protons of the ethyl groups and the heptadienal chain (~0.9-2.5 ppm).

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. For 2,4-diethylhepta-2,6-dienal, a strong absorption band for the conjugated aldehyde carbonyl (C=O) stretch would be expected around 1680–1720 cm⁻¹. Other characteristic peaks would include C=C stretching for the double bonds and C-H stretching for the aliphatic and vinylic hydrogens.

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight and fragmentation pattern. The molecular ion peak would confirm the molecular formula C₁₁H₁₈O. guidechem.comscbt.com Fragmentation analysis helps in piecing together the structure by identifying stable fragments resulting from the cleavage of the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated to aid in identification. uni.lu

Table 3: Expected Spectroscopic Data for Structural Elucidation

| Technique | Functional Group | Expected Signal/Region | Purpose |

| ¹H NMR | Aldehyde (-CHO) | ~9.4 - 10.0 ppm | Confirms aldehyde presence |

| Vinylic (=C-H) | ~5.0 - 7.5 ppm | Confirms double bond locations | |

| Aliphatic (-CH₂-, -CH₃) | ~0.9 - 2.5 ppm | Characterizes ethyl groups and chain | |

| ¹³C NMR | Carbonyl (C=O) | ~190 - 200 ppm | Confirms aldehyde presence |

| Alkene (C=C) | ~120 - 160 ppm | Confirms double bond locations | |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1680 - 1720 cm⁻¹ | Identifies conjugated aldehyde |

| Alkene (C=C) Stretch | ~1600 - 1680 cm⁻¹ | Identifies double bonds | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 166 | Confirms molecular weight |

Chromatographic and Separation Methodologies for Isomeric Mixtures

Given that 2,4-diethylhepta-2,6-dienal exists as a mixture of stereoisomers, chromatographic methods are indispensable for their separation and quantification. epo.orggoogleapis.com The choice of method depends on the desired scale and the specific isomers being targeted.

Gas Chromatography (GC): GC is well-suited for separating volatile compounds like aldehydes. By using a capillary column with an appropriate stationary phase, it is often possible to separate geometric (E/Z) isomers. However, separating enantiomers (R/S) typically requires a specialized chiral stationary phase. GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separating and identifying the individual isomers in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is another highly effective technique for isomer separation. For related unsaturated aldehydes, silica (B1680970) gel chromatography has been used to separate E and Z isomers. googleapis.com To separate the enantiomers, chiral chromatography is necessary. This involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to elute at different times. For example, in the separation of related compounds, columns like ChiralPak have proven effective. chemspider.com

The development of a successful separation protocol requires careful optimization of parameters such as the choice of stationary phase (e.g., silica, chiral phase), mobile phase composition (e.g., hexane/ether mixtures), and temperature. googleapis.com

Table 4: Chromatographic Techniques for Separation of Dienal Isomers

| Method | Type of Separation | Typical Stationary Phase | Application Example | Source(s) |

| Gas Chromatography (GC) | Geometric Isomers (E/Z) | Capillary Column (e.g., SLB-5ms) | Analysis of complex volatile mixtures | |

| Chiral GC | Enantiomers (R/S) | Chiral Stationary Phase | Separation of R/S isomers | |

| HPLC | Geometric Isomers (E/Z) | Silica Gel | Purification of E/Z isomers from a mixture | googleapis.com |

| Chiral HPLC | Enantiomers (R/S) | Chiral Stationary Phase (e.g., ChiralPak) | Resolution of enantiomeric pairs | chemspider.com |

Compound Index

Synthetic Methodologies for 2,4 Diethyl 2,6 Heptadienal and Its Analogues

Total Synthesis Approaches to 2,4-Diethyl-2,6-heptadienal

Total synthesis of this compound and its analogs often involves the sequential construction of the carbon framework and introduction of functional groups.

Multi-Step Synthetic Pathways

Multi-step syntheses are fundamental in creating the structural complexity of this compound. One documented approach involves the hydrogenation and isomerization of precursor aldehydes. This method can yield the target compound, sometimes as a mixture of isomers. For instance, a process using a Raney nickel catalyst has been reported to produce this compound with an 84% yield, resulting in a 1:1 mixture of isomers.

Another general strategy for similar dienals, such as (E)-2,6-heptadienal, begins with the oxidation of a precursor alcohol like 4-penten-1-ol (B13828) using pyridinium (B92312) chlorochromate (PCC) to yield the volatile 4-pentenal. cdnsciencepub.com This intermediate can then undergo a Doebner-von Miller reaction with malonic acid in the presence of pyridine (B92270) and pyrrolidine (B122466) to extend the carbon chain and form the corresponding (E)-2,6-heptadienoic acid, which can be further converted to the dienal. cdnsciencepub.com

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are crucial for the efficient synthesis of complex molecules like this compound, ensuring that reactions occur at the desired functional group and position.

Chemoenzymatic methods, for example, have demonstrated high regioselectivity in the synthesis of structured triacylglycerols, a different class of molecules but illustrating the power of this approach. researchgate.netresearchgate.net In these syntheses, lipases like immobilized Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate primary alcohol positions, leaving other functional groups intact. researchgate.netresearchgate.net This principle of selective enzymatic transformation can be applied to the synthesis of complex aldehydes.

In non-enzymatic approaches, copper(I)-N-heterocyclic carbene (NHC) catalyzed allylic oxidations provide a powerful tool for regioselective functionalization of alkenes. liverpool.ac.uk This method allows for the conversion of alkenes into allylic alcohols and enones with high selectivity, which can be valuable intermediates in the synthesis of dienals. liverpool.ac.uk The choice of terminal oxidant can direct the reaction towards different products, showcasing the versatility of this catalytic system. liverpool.ac.uk

Stereoselective Synthesis of this compound

Controlling the stereochemistry of this compound is essential for accessing specific isomers with potentially distinct biological activities or properties.

Asymmetric Synthesis Protocols

Asymmetric synthesis aims to create chiral molecules in high enantiomeric excess. For analogs of this compound, several asymmetric strategies have been developed. One such method involves the asymmetric 1,4-addition of an organometallic reagent to a chiral α,β-unsaturated compound. For example, the synthesis of (R)-3-isopropenyl-6-heptenal was achieved with greater than 99% enantiomeric excess through the 1,4-addition of isopropenylmagnesium bromide to an imine derived from (S)-(+)-tert-butyl 2-amino-3,3-dimethylbutyrate and (E)-2,6-heptadienal. cdnsciencepub.com

Another approach utilizes chiral auxiliaries. The use of (L)-ephedrine as a chiral auxiliary attached to (E)-2,6-heptadienoic acid allowed for the asymmetric 1,4-addition of 2-propenylmagnesium bromide, leading to the synthesis of the corresponding chiral aldehyde after cleavage of the auxiliary. rsc.org

Enantioselective and Diastereoselective Methodologies

Enantioselective and diastereoselective methods are employed to control the formation of multiple stereocenters. Dienamine catalysis using silyl (B83357) prolinol catalysts, such as the Hayashi–Jørgensen catalyst, represents a modern approach. nih.gov This strategy involves the condensation of an α,β-unsaturated aldehyde with the catalyst to form a dienamine intermediate. This intermediate can then react with another aldehyde at its γ-carbon, followed by hydrolysis to yield the desired conjugated dienal. This method has been proposed for the synthesis of this compound from 2,4-diethylpent-2-enal and acrolein, with estimated yields around 65-75% based on analogous systems.

Diels-Alder reactions also offer a powerful tool for stereoselective synthesis. nih.gov By using a chiral auxiliary, asymmetric Diels-Alder reactions can lead to the formation of cyclic adducts with high stereocontrol, which can then be cleaved to yield acyclic, stereodefined products. nih.gov

Specific Reaction Implementations in Dienal Synthesis

Several specific types of reactions are cornerstones in the synthesis of dienals like this compound.

The Wittig reaction is a classic method for forming carbon-carbon double bonds. In the context of dienal synthesis, it can be used to construct an exocyclic double bond. For instance, the reaction of ethyltriphenylphosphonium bromide with a γ-ketoaldehyde precursor in the presence of a strong base like n-butyllithium can yield the dienal structure.

Aldol (B89426) condensations are another fundamental C-C bond-forming reaction. A common approach for a related compound, (2Z)-2,4-dimethylhepta-2,6-dienal, involves the aldol condensation of 2,4-dimethyl-2,4-hexadienal with acetaldehyde (B116499) under basic conditions.

Hydrosilylation reactions are also employed, particularly in industrial settings. This reaction involves the addition of a silicon-hydride bond across a double bond, often catalyzed by platinum complexes like Karstedt's catalyst. google.com For this compound, this reaction has been used to create aldehyde-functionalized siloxanes. google.com

The following table provides a summary of selected synthetic reactions for dienals and related compounds:

| Reaction Type | Precursors | Catalyst/Reagent | Product | Reported Yield | Reference |

| Hydrogenation/Isomerization | Precursor aldehydes | Raney nickel | This compound (1:1 isomer ratio) | 84% | |

| Dienamine Catalysis | 2,4-Diethylpent-2-enal, Acrolein | Hayashi–Jørgensen catalyst | This compound | ~65-75% (estimated) | |

| Wittig Olefination | Ethyltriphenylphosphonium bromide, 4-Ethyl-6-oxohept-2-enal | n-BuLi, THF | This compound | 50-55% | |

| Asymmetric 1,4-Addition | (E)-2,6-heptadienal, (S)-(+)-tert-butyl 2-amino-3,3-dimethylbutyrate, Isopropenylmagnesium bromide | - | (R)-3-isopropenyl-6-heptenal (>99% ee) | - | cdnsciencepub.com |

| Aldol Condensation | 2,4-Dimethyl-2,4-hexadienal, Acetaldehyde | Sodium hydroxide (B78521) | (2Z)-2,4-Dimethylhepta-2,6-dienal | - |

Aldol Condensation Reactions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and a viable method for constructing the backbone of α,β-unsaturated aldehydes and their derivatives. The reaction typically involves the base- or acid-catalyzed reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to yield a conjugated system. magritek.com

In the context of synthesizing analogues of this compound, a crossed aldol condensation approach can be envisioned. For instance, the reaction of propanal can lead to the formation of aldol adducts like 3-hydroxy-2-methylpentanal. Subsequent dehydration and further reaction can yield trimers such as 2,4-dimethyl-2,4-heptadienal, a structural analogue. mdpi.com The choice of base is crucial, with strong bases like sodium hydroxide often used to facilitate the condensation at elevated temperatures.

A common industrial approach for similar structures involves the aldol condensation of a suitable aldehyde or ketone with another carbonyl compound. For example, the synthesis of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- can be achieved through the aldol condensation of 2,4-dimethyl-2,4-hexadienal with acetaldehyde under basic conditions.

| Reactant 1 | Reactant 2 | Product Analogue | Conditions |

| Propanal | Propanal | 2,4-dimethyl-2,4-heptadienal (trimer) | Basic conditions, heat |

| 2,4-dimethyl-2,4-hexadienal | Acetaldehyde | 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- | Strong base (e.g., NaOH), elevated temperature. |

| Acetone | p-Anisaldehyde | 4-(4'-methoxyphenyl)but-3-en-2-one | Basic conditions (e.g., KOH). magritek.com |

Wittig and Related Olefination Reactions

The Wittig reaction and its variations are powerful tools for the stereoselective synthesis of alkenes, making them highly suitable for constructing the conjugated diene system of this compound and its analogues. wikipedia.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org For the synthesis of specific isomers of dienals, a multi-step approach involving Wittig reactions is often employed. For instance, a general scheme for synthesizing related polyenes starts with an aldehyde like (E)-2-methyl-2-butenal and extends the carbon chain through successive Wittig-Horner olefinations. researchgate.net

A specific example is the synthesis of (2E,4Z)-hepta-2,4-dienal, where (Z)-2-pentenal is reacted with (carboethoxymethylene)triphenylphosphorane. This highlights the adaptability of the Wittig reaction for creating specific geometric isomers.

| Carbonyl Compound | Wittig Reagent | Key Feature | Reference |

| Aldehyde/Ketone | Methylenetriphenylphosphorane | Introduction of a methylene (B1212753) group. wikipedia.org | wikipedia.org |

| (Z)-2-Pentenal | (Carboethoxymethylene)triphenylphosphorane | Stereoselective synthesis of (2E,4Z)-dienoate. researchgate.net | researchgate.net |

| α,β-unsaturated aldehydes | Diazoacetates | Olefination in the presence of ruthenium catalysts. organic-chemistry.org | organic-chemistry.org |

Oxidation and Reduction Protocols in Aldehyde Synthesis

The synthesis of aldehydes like this compound often involves carefully controlled oxidation or reduction steps. The selective oxidation of a primary alcohol to an aldehyde is a common strategy. Reagents such as activated manganese dioxide (MnO₂) are frequently used for this purpose, particularly for the synthesis of α,β-unsaturated aldehydes from allylic alcohols, as it minimizes over-oxidation to the carboxylic acid. researchgate.net

Conversely, the partial reduction of a carboxylic acid derivative, such as an ester or acid chloride, can also yield the target aldehyde. For example, ethyl-(2E,4Z)-2,4-heptadienoate can be reduced to the corresponding alcohol, (2E,4Z)-2,4-heptadien-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net This alcohol can then be oxidized to the aldehyde. researchgate.netresearchgate.net

| Starting Material | Reagent | Product | Transformation | Reference |

| (Z)-2-penten-1-ol | Activated MnO₂ | (Z)-2-pentenal | Oxidation. | |

| Ethyl-(2E,4Z)-2,4-heptadienoate | LiAlH₄ | (2E,4Z)-2,4-heptadien-1-ol | Reduction. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| (2E,4Z)-2,4-heptadien-1-ol | MnO₂ | (2E,4Z)-2,4-heptadienal | Oxidation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| (2E,4E)-Hepta-2,4-dienal | Potassium permanganate (B83412) | Heptanoic acid | Oxidation. | |

| (2E,4E)-Hepta-2,4-dienal | H₂/Pd catalyst | Heptanal | Reduction. |

Hydrosilylation Reactions Utilizing Aldehydes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a versatile reaction in organic synthesis. encyclopedia.pub In the context of aldehyde chemistry, the hydrosilylation of the carbonyl group provides a method for its reduction to a silyl ether, which can then be hydrolyzed to the corresponding alcohol. csic.es This two-step process offers a mild alternative to other reduction methods. csic.es

Various transition metal complexes, including those of rhenium, manganese, and nickel, have been shown to catalyze the hydrosilylation of aldehydes. csic.esmdpi.commdpi.com For instance, certain oxo-rhenium complexes are effective catalysts for the hydrosilylation of both aliphatic and aromatic aldehydes at room temperature. encyclopedia.pubmdpi.com Manganese-based catalysts have also demonstrated good functional group tolerance and chemoselectivity in the hydrosilylation of aldehydes. mdpi.com The reaction selectively reduces the aldehyde group, even in the presence of other reducible functional groups like alkenes. mdpi.com

| Catalyst Type | Substrate | Key Features | Reference |

| Rhenium complexes | Aliphatic and aromatic aldehydes | Can be effective at room temperature. encyclopedia.pubmdpi.com | encyclopedia.pubmdpi.com |

| Manganese α-Diimine Complex | Aromatic and aliphatic aldehydes | Good functional group tolerance; selective for the aldehyde group. mdpi.com | mdpi.com |

| Nickel Pincer Hydride Complex | Aromatic and aliphatic aldehydes | Efficient reduction to the corresponding silyl ether. csic.es | csic.es |

| Molybdenum-dioxo complex | Aldehydes and ketones | Catalyzes the addition of dimethylphenylsilane. researchgate.net | researchgate.net |

Organometallic Reagent Applications (e.g., Copper-Catalyzed Additions)

Organometallic reagents are indispensable in the synthesis of complex organic molecules, including substituted aldehydes. Grignard reagents (organomagnesium halides) and organocuprates (Gilman reagents) are prominent examples. youtube.com

While direct synthesis of this compound using these methods is not extensively detailed, the synthesis of its precursors and analogues often relies on such reagents. For example, Grignard reagents can be used to create key carbon-carbon bonds. The reaction of isobutyl magnesium bromide with ethyl formate (B1220265) is a step in the synthesis of 2,6-dimethylheptanol-4, a precursor to related diols.

Organocuprates are particularly useful for their ability to undergo conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. This allows for the introduction of alkyl groups at the β-position, a key structural feature in analogues of this compound. The Gilman reagent, being less reactive than Grignard reagents, can selectively add once to an acid halide to form a ketone, which could be a precursor in a subsequent olefination step. youtube.com

| Reagent Type | Application | Example Reaction | Reference |

| Grignard Reagent | Carbon-carbon bond formation | Isobutyl magnesium bromide + ethyl formate → 2,6-dimethylheptanol-4. | |

| Gilman Reagent (Organocuprate) | Conjugate addition to α,β-unsaturated systems | Addition to an acid halide to form a ketone. youtube.com | youtube.com |

| Palladium catalyst | Stereoselective synthesis of conjugated dienes | (Ph₃P)₄Pd in refluxing THF for (E,E)-dienones. researchgate.net | researchgate.net |

Chemical Reactivity and Transformation Pathways of 2,4 Diethyl 2,6 Heptadienal

Reaction Mechanisms and Mechanistic Studies

The chemical behavior of 2,4-diethyl-2,6-heptadienal is dictated by its structure, which includes a conjugated diene system and an aldehyde functional group. This combination of features makes the molecule susceptible to a variety of reactions. The conjugated system enhances the compound's stability and reactivity. The ethyl groups at positions 2 and 4 introduce steric hindrance, which can influence reaction rates and the binding efficacy to biological receptors when compared to its methyl-substituted counterparts.

Under acidic conditions, this compound can undergo cyclization and dehydration reactions. While specific studies on this exact compound are limited, the reactivity can be inferred from similar α,β-unsaturated aldehydes. For instance, analogous compounds like 2,4-heptadienal undergo acid-catalyzed cyclization-dehydration. researchgate.netamazonaws.comscholaris.ca This process is initiated by the protonation of the aldehyde's carbonyl oxygen by a Brønsted acid site. researchgate.netscholaris.ca Following protonation, an intramolecular C-C bond can form, leading to a cyclic intermediate. scholaris.ca Subsequent dehydration results in the formation of cyclic products such as alkyl-substituted cyclopentenones or cyclohexenones. amazonaws.comscholaris.ca

A proposed mechanism for a structurally similar compound, 2,4-diethyl-2,4-octadienal, involves acid-catalyzed cyclization and dehydration, which suggests that this compound would follow a similar transformation pathway. researchgate.netscholaris.ca The reaction of butanal on solid tungstosilicic acid clusters, which produces 2-ethyl-2-hexenal, can further react to form larger unsaturated aldehydes and subsequently undergo cyclization and dehydration to produce aromatic compounds. researchgate.net

Table 1: Proposed Acid-Catalyzed Transformation Products of Structurally Similar Dienals

| Reactant | Catalyst | Key Products | Reference |

|---|---|---|---|

| 2,4-Heptadienal | H4SiW12O40 | Alkyl cyclohexenones, Alkyl cyclopentenones, Toluene | amazonaws.comscholaris.ca |

| 2,4-Diethyl-2,4-octadienal | Acid Catalyst | Cyclized and dehydrated products | researchgate.netscholaris.ca |

Polymerization can be initiated through various methods, including free radical polymerization. google.comepo.org In the context of similar molecules, the polymerization reaction mixture typically includes the monomer (in this case, this compound), a crosslinking agent, an inert solvent, and a free radical initiator. google.com The resulting polymer would feature a backbone derived from the opening of the double bonds in the heptadienal structure.

This compound can participate in various carbon-carbon bond-forming reactions, a cornerstone of organic synthesis.

Aldol (B89426) Condensation: As an aldehyde, it can undergo aldol condensation reactions. In the presence of a base or acid, the enolate can be formed, which then acts as a nucleophile, attacking another aldehyde molecule. This is a common pathway for creating larger, more complex molecules.

Grignard Reactions: Grignard reagents can add to the carbonyl carbon of the aldehyde, forming a secondary alcohol after workup. This is a powerful method for creating new C-C bonds.

Wittig Olefination: The aldehyde group can react with a phosphorus ylide in a Wittig reaction to form an alkene, extending the carbon chain.

Dienamine Catalysis: Silyl (B83357) prolinol catalysts can activate α,β-unsaturated aldehydes to form dienamine intermediates. The γ-carbon of this intermediate can then act as a nucleophile. For instance, a proposed synthesis of this compound involves the condensation of 2,4-diethylpent-2-enal with acrolein via dienamine catalysis, where the γ-carbon of the dienamine attacks the aldehyde.

1,4-Addition (Michael Addition): The conjugated system allows for 1,4-addition reactions where a nucleophile adds to the β-carbon. For example, isopropenylmagnesium bromide can be added to (E)-2,6-heptadienal in the presence of a chiral auxiliary to achieve asymmetric 1,4-addition. cdnsciencepub.com

The dual functionality of this compound allows for both nucleophilic and electrophilic addition reactions.

Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for nucleophiles. acs.org This can be a 1,2-addition directly to the carbonyl group or a 1,4-conjugate addition to the β-carbon of the conjugated system. acs.org The ethyl groups on the molecule can sterically hinder the approach of nucleophiles. Common nucleophiles include organometallic reagents (like Grignard reagents), enolates, and amines. vanderbilt.edu

Electrophilic Addition: The double bonds in the dienal system are susceptible to attack by electrophiles. Reactions such as halogenation or hydrohalogenation would proceed via an electrophilic addition mechanism.

The aldehyde group of this compound readily reacts with primary amines to form imines (Schiff bases). This reaction is a reversible condensation process that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

This imine formation is a key step in transamination reactions. While direct studies on this compound are scarce, related compounds like 2,4-dimethyl-2,4-heptadienal are suggested to be active in the transamination of 4-hydroxy-L-isoleucine to form sotolone, a potent flavor compound. imreblank.ch This suggests that this compound could similarly participate in reductive amination of conjugated carbonyls. imreblank.ch Asymmetric 1,4-addition of nucleophiles to imines derived from (E)-2,6-heptadienal has been used in the synthesis of chiral molecules. cdnsciencepub.com

Derivatization Chemistry of this compound

The reactivity of the aldehyde and the conjugated diene system in this compound allows for a wide range of derivatization reactions. These transformations are useful for creating new molecules with potentially different chemical and biological properties.

Hydrosilylation: The unsaturated aldehyde can be reacted with a polyorganohydrogensiloxane in a hydrosilylation reaction, catalyzed by a platinum group metal, to form aldehyde-functional siloxanes. google.com

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, the aldehyde group can be converted into an acetal. This is a common protecting group strategy in organic synthesis. For instance, (E)-2,6-heptadienal diethyl acetal has been used as a starting material in the synthesis of insect pheromones. rsc.orgrsc.org

Oxidation: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The double bonds may also be reduced depending on the reducing agent and reaction conditions. researchgate.net

Diels-Alder Reactions: The conjugated diene system can act as a diene in Diels-Alder reactions, reacting with a dienophile to form a six-membered ring.

Reaction with Hydrazines: The aldehyde can react with hydrazines, such as 2,4-dinitrophenylhydrazine, to form the corresponding hydrazone. This reaction is often used for the characterization of aldehydes and ketones. core.ac.uk

Table 2: Examples of Derivatization Reactions

| Reactant | Reagent(s) | Product Type |

|---|---|---|

| This compound | Polyorganohydrogensiloxane, Platinum catalyst | Aldehyde-functional siloxane |

| (E)-2,6-Heptadienal | Ethanol, Acid catalyst | Diethyl acetal |

| Aldehyde | KMnO₄ or CrO₃ | Carboxylic acid |

| Aldehyde | NaBH₄ or LiAlH₄ | Primary alcohol |

| Conjugated diene | Dienophile | Cycloaddition product |

Synthesis of 2,4-Dialkylheptanol Derivatives

The conversion of 2,4-dialkyl-2,6-heptadienals to their corresponding alcohol derivatives, specifically 2,4-dialkylheptanols, is a key transformation. A patent discloses the preparation of 2,4-diethyl-2,6-heptadienol, highlighting the reduction of the aldehyde functionality. justia.com While detailed experimental parameters for this specific conversion are proprietary, the reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. This is typically achieved using a variety of reducing agents.

For analogous compounds such as (2E,4E)-hepta-2,4-dienal, reduction to the corresponding alcohol can be accomplished through catalytic hydrogenation. This process generally involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for such transformations include palladium, platinum, or nickel-based systems. The selective reduction of the aldehyde in the presence of the conjugated diene system can be a synthetic challenge, often requiring careful selection of catalysts and reaction conditions to avoid saturation of the carbon-carbon double bonds.

Another common method for the reduction of aldehydes to alcohols is the use of hydride reagents. These reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), are effective for converting aldehydes and ketones to their corresponding alcohols. The choice of reagent and solvent system can influence the selectivity of the reduction, particularly in molecules with multiple reducible functional groups like this compound.

Functionalization and Modification Reactions

The unique structure of this compound allows for various functionalization and modification reactions, enabling the synthesis of more complex molecules. One notable example is its use in hydrosilylation reactions to produce aldehyde-functional siloxanes.

In this type of reaction, an organohydrogensiloxane is reacted with this compound in the presence of a hydrosilylation catalyst. This process results in the addition of the Si-H bond across one of the carbon-carbon double bonds of the dienal, creating a new carbon-silicon bond and yielding a siloxane with a pendant aldehyde group. A patent describes the reaction of an (HMe₂SiO₀.₅) terminal siloxane with this compound in toluene, initiated by a platinum-based catalyst. The reaction progress can be monitored by infrared spectroscopy to observe the consumption of the Si-H bond.

Catalytic Transformations Involving this compound

Catalysis plays a pivotal role in the transformations of this compound, facilitating reactions that might otherwise be inefficient or unselective. Both heterogeneous and homogeneous catalytic systems are employed to modify its structure.

Heterogeneous and Homogeneous Catalysis

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are instrumental in several transformations involving this compound and related compounds. An example of this is the use of solid acid catalysts, such as those with Brønsted acid sites, to promote cyclization and dehydration reactions. While direct studies on this compound are limited, research on analogous compounds like 2,4-heptadienal provides insight into these pathways. On solid Brønsted acid sites, such as tungstosilicic acid (H₄SiW₁₂O₄₀), 2,4-heptadienal can undergo intramolecular C-C bond formation followed by dehydration to yield cyclic products like alkyl cyclopentenones and cyclohexenones. justia.comgoogle.com These reactions are proposed to proceed via protonation of the aldehyde, followed by cyclization and subsequent water elimination. google.com

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, are also crucial for specific transformations of this compound. A prime example is the hydrosilylation reaction to form aldehyde-functional siloxanes, which is typically catalyzed by a soluble platinum complex. This type of catalysis allows for reactions to occur under milder conditions with high selectivity.

Role of Specific Catalytic Systems (e.g., Brønsted Acid Sites, Karstedt's Catalyst, Palladium Catalysts)

Brønsted Acid Sites: Solid acid catalysts possessing Brønsted acid sites are effective in promoting the cyclization and dehydration of α,β-unsaturated aldehydes. For compounds structurally similar to this compound, a proposed mechanism involves the protonation of the carbonyl oxygen by a Brønsted acid site. google.com This activation facilitates an intramolecular electrophilic attack from one of the double bonds onto the protonated carbonyl or a conjugated position, leading to the formation of a cyclic intermediate. Subsequent dehydration then leads to the formation of stable cyclic aromatic or non-aromatic products. The specific product distribution can be influenced by the structure of the starting material and the reaction conditions. google.com

Karstedt's Catalyst: Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, is a highly effective homogeneous catalyst for hydrosilylation reactions. In the functionalization of this compound with siloxanes, Karstedt's catalyst facilitates the addition of the Si-H bond across a C=C double bond. A patent details a procedure where Karstedt's catalyst is added to a mixture of this compound and a siloxane in toluene, which is then heated to reflux to drive the reaction. chemspider.com This demonstrates the utility of this catalyst in creating silicon-containing organic molecules from dienals.

Palladium Catalysts: While direct evidence for palladium-catalyzed reactions specifically with this compound is not extensively documented in the available literature, palladium catalysts are widely used for cross-coupling reactions of similar unsaturated aldehydes. For instance, palladium complexes like Pd(PPh₃)₄ have been used in Suzuki and other cross-coupling reactions to extend the carbon chain of dienals. In a related context, Pd(II)-catalyzed coupling reactions have been developed for the synthesis of substituted heptadienals, demonstrating the potential for palladium catalysis to be a valuable tool for the further modification of the this compound scaffold. researchgate.net

Theoretical and Computational Chemistry Studies on 2,4 Diethyl 2,6 Heptadienal

Molecular Modeling and Simulation Approaches

Molecular modeling of 2,4-diethyl-2,6-heptadienal involves the use of computational techniques to represent its three-dimensional structure and predict its behavior. These approaches range from less computationally intensive molecular mechanics methods to more rigorous quantum mechanics calculations.

Molecular dynamics (MD) simulations can provide further insights by simulating the movement of atoms and molecules over time. An MD simulation of this compound would reveal its dynamic behavior, including vibrational modes and rotational barriers around its single bonds. This information is critical for understanding how the molecule interacts with its environment, such as in a solvent or at the active site of an enzyme.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure of this compound. nih.gov These calculations can determine various electronic properties that govern the molecule's reactivity.

The conjugated system of double bonds in this compound results in a delocalized π-electron system, which can be analyzed using quantum chemical methods. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and distribution of these frontier molecular orbitals are key indicators of a molecule's ability to act as a nucleophile or an electrophile. For α,β-unsaturated aldehydes, the LUMO is typically localized over the C=C-C=O framework, making the β-carbon and the carbonyl carbon susceptible to nucleophilic attack. libretexts.org

DFT calculations can also provide insights into the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. The presence of the aldehyde group, which is electron-withdrawing, significantly influences the electronic properties of the conjugated system. researchgate.net

Table 1: Predicted Electronic Properties of Related Dienals from Computational Studies

| Property | 2,4-Heptadienal (analog) | Notes |

| HOMO-LUMO Gap | Data not available | A smaller gap generally indicates higher reactivity. |

| Dipole Moment | Data not available | Influences intermolecular interactions and solubility. |

| Electron Affinity | Data not available | Relates to the ability to accept an electron. |

| Ionization Potential | Data not available | Energy required to remove an electron. |

Conformational Analysis and Energetic Landscapes

The presence of multiple single bonds in this compound allows for a variety of conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. libretexts.org This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

The energetic landscape of this compound would be complex due to the rotations around the C-C single bonds. The relative orientation of the ethyl groups and the dienal backbone will significantly impact the steric strain and, consequently, the stability of the conformers. libretexts.org For α,β-unsaturated acylhydrazones, which share structural similarities, NMR studies have shown the existence of multiple conformers in solution due to rotation around single bonds. researchgate.net

Computational methods can generate a potential energy surface that maps the energy of the molecule as a function of its geometric parameters. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

Table 2: Torsional Barriers and Stable Conformers of Representative α,β-Unsaturated Aldehydes

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Note |

| O=C-C=C | s-trans | 0 (most stable) | Data for acrolein (a simpler analog) |

| O=C-C=C | s-cis | ~2 | Data for acrolein (a simpler analog) |

Note: This table illustrates the type of data obtained from conformational analysis of a simpler α,β-unsaturated aldehyde. For this compound, additional rotational barriers associated with the ethyl groups would be present.

Reaction Pathway Simulations and Transition State Theory

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, several types of reactions can be studied, including pericyclic reactions like cycloadditions and electrocyclizations, as well as nucleophilic additions to the conjugated system. wikipedia.orglibretexts.org

Transition State Theory (TST) can be used to calculate the rate of a chemical reaction by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com DFT calculations are commonly employed to locate the geometry of the transition state and determine its energy relative to the reactants.

For example, the Diels-Alder reaction, a type of [4+2] cycloaddition, is a plausible reaction for a dienal. researchgate.net Computational studies can model the approach of a dienophile to the diene system of this compound and calculate the activation energy for the formation of the cyclic product. nih.gov Similarly, the mechanism of acid-catalyzed cyclization-dehydration reactions, which have been proposed for this molecule, can be elucidated through computational modeling of the intermediates and transition states.

Simulations can also explore the regioselectivity and stereoselectivity of reactions. For instance, in a nucleophilic attack on the conjugated system, calculations can predict whether the nucleophile will add to the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition) by comparing the activation energies of the two pathways. libretexts.org

Role of 2,4 Diethyl 2,6 Heptadienal As a Synthetic Intermediate and Building Block

Precursor in Complex Organic Synthesis

As a synthetic intermediate, 2,4-Diethyl-2,6-heptadienal offers multiple reactive sites for chemical modification. The aldehyde group is electrophilic and can undergo nucleophilic attack, while the conjugated diene system is amenable to cycloaddition and other pericyclic reactions. This dual reactivity allows for its incorporation into larger, more intricate molecular frameworks. Its utility as a starting material is recognized in the synthesis of various organic compounds where its carbon skeleton and functional groups can be strategically manipulated. The compound's structure, featuring ethyl substituents at the 2 and 4 positions, provides a specific scaffold that can be elaborated upon to generate a range of target molecules.

Utility in the Construction of Diverse Molecular Architectures

The presence of a conjugated diene within the structure of this compound makes it an ideal candidate for cycloaddition reactions, most notably the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the stereocontrolled synthesis of six-membered rings. By reacting with a suitable dienophile, this compound can be used to construct complex cyclic and polycyclic architectures, which are common motifs in natural products and pharmaceutically active compounds.

While specific examples for the diethyl derivative are proprietary or less documented in open literature, the principle is well-established for analogous compounds like 2,4-dimethyl-2,6-heptadienal. This related compound can be converted into a silyloxyazabutadiene, which then participates in Diels-Alder reactions to form nitrogen-containing heterocyclic systems such as azepines. google.com This illustrates the potential of the 2,4-dialkyl-2,6-heptadienal scaffold in building diverse and complex molecular structures. The aldehyde functional group can be further modified post-cycloaddition, adding another layer of synthetic versatility.

Intermediacy in the Formation of Other Chemical Classes

This compound is a key intermediate in the synthesis of specialized chemical classes, including organosilicon compounds and nitrogen-containing heterocycles.

Aldehyde Functional Siloxanes

A significant application of this compound is in the preparation of aldehyde functional siloxanes. These siloxanes are valuable commercial intermediates in the silicone industry due to the reactivity of the aldehyde group, which allows for their conversion into various other organofunctional siloxanes. google.comgoogle.com

The synthesis involves a hydrosilylation reaction between a hydride functional siloxane (e.g., a siloxane with Si-H bonds) and this compound. google.com This process has been specifically developed to overcome the challenge of a competing side reaction where the Si-H group adds across the aldehyde's carbonyl group, which would form unstable Si-O-C bonds. google.com The successful hydrosilylation of the unsaturated carbon-carbon bonds while preserving the aldehyde functionality represents a key synthetic advancement. google.comgoogle.com

A representative reaction involves heating a mixture of a hydride-terminated siloxane and this compound in the presence of a platinum catalyst. google.com

| Reactant/Component | Role | Example | Key Observation |

|---|---|---|---|

| Hydride Functional Siloxane | Silicon-hydride source | (HMe₂SiO₀.₅) terminal siloxane (MᴴD₁₈Mᴴ) | Provides the siloxane backbone and reactive Si-H groups. |

| This compound | Unsaturated aldehyde | C₁₁H₁₈O | Provides the aldehyde functionality and unsaturated group for hydrosilylation. |

| Catalyst | Hydrosilylation catalyst | Platinum-based catalyst | Facilitates the addition of Si-H across the C=C bond. |

| Solvent | Reaction medium | Toluene | Allows for reaction to be carried out at reflux. |

Nitrogen Heterocycles like Pyridines

Aldehydes are fundamental building blocks in the synthesis of nitrogen-containing heterocycles, such as pyridines. Multicomponent reactions, like the Chichibabin pyridine (B92270) synthesis, utilize aldehydes, ketones, and a nitrogen source (e.g., ammonium (B1175870) acetate) to construct the pyridine ring. orgchemres.org In these syntheses, 2,4,6-triarylpyridines can be formed from the reaction of an aryl aldehyde, an acetophenone, and ammonium acetate. orgchemres.org

Given its aldehyde functionality, this compound can serve as the aldehyde component in such reactions. By reacting it with appropriate ketones and a nitrogen source, highly substituted pyridines with alkyl and alkenyl side chains can be synthesized. orgchemres.orgrsc.org This utility demonstrates the role of this compound as a versatile intermediate for accessing important classes of heterocyclic compounds that have applications in medicinal chemistry, agriculture, and materials science. orgchemres.org

Occurrence and Formation Pathways in Complex Chemical Systems

Chemical Degradation and Oxidation Processes (e.g., Lipid Oxidation)

Based on the available scientific literature, there is currently no direct evidence to suggest that 2,4-Diethyl-2,6-heptadienal is a significant product of lipid oxidation or other common chemical degradation processes in biological or food systems. While it is structurally analogous to compounds that may be formed during such events, specific studies identifying it as a resultant compound are not prevalent.

Presence and Reactions in Atmospheric Chemistry and Industrial Contexts

The relevance of this compound is most prominent in the fields of atmospheric science and industrial chemical synthesis.

In atmospheric chemistry, this compound has been used as a model compound for calibration purposes in studies analyzing aerosol formation. Specifically, it was used to calibrate absorbance areas in Fourier Transform Infrared Spectroscopy (FTIR) analysis of aerosols formed from the ozone oxidation of sesquiterpenes tandfonline.com. This use as a standard indicates its relevance as a representative α,β-unsaturated aldehyde that may be found in atmospheric aerosols, where ketones and aldehydes are dominant functional groups in reaction products tandfonline.com.

In an industrial context, this compound serves as a crucial intermediate in the synthesis of specialized polymers. Its most well-documented application is in the production of aldehyde-functional organopolysiloxanes through hydrosilylation reactions. google.com This process is significant because it allows for the creation of versatile organofunctional siloxanes that can be used as additives in personal care products, household cleaners, textile treatments, and coatings google.com.

A key challenge in this synthesis is preventing the hydrosilylation reaction from occurring at the aldehyde's carbonyl group, which would form unstable Si-O-C bonds. However, a patented process has been developed that successfully facilitates the reaction at the non-conjugated unsaturated group while minimizing this side reaction google.com. In a representative example of this process, this compound is reacted with a terminal siloxane in the presence of a platinum-based catalyst (Karstedt's catalyst) google.com. The reaction is typically heated, and its progress is monitored using infrared spectroscopy to confirm the consumption of Si-H groups google.com.

Table 1: Example of Industrial Hydrosilylation Reaction with this compound This interactive table summarizes the components and conditions for a patented industrial process.

| Component/Parameter | Description/Value | Reference |

| Aldehyde Reactant | This compound | google.com |

| Siloxane Reactant | (HMe₂SiO₀.₅) terminal siloxane (e.g., MHD₁₈MH) | google.com |

| Catalyst | Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) | google.com |

| Solvent | Toluene | google.com |

| Temperature | 90°C to reflux | google.com |

| Outcome | Formation of desired aldehyde-functional organopolysiloxane with minimal byproducts | google.com |

Furthermore, this compound is listed as a potential reactant or monomer in various patents for creating molecularly imprinted polymers (MIPs) google.comgoogle.comgoogle.com. These MIPs are designed for highly specific applications, such as mimicking biological molecules or selectively extracting target compounds like cannabinoids or metal ions from solutions google.compatentbuddy.com.

常见问题

Q. What are the recommended synthetic pathways for 2,4-diethyl-2,6-heptadienal, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A Hantzsch-like reaction using aldehydes (e.g., benzaldehyde derivatives) and β-keto esters can be adapted for synthesizing α,β-unsaturated aldehydes like this compound. For example, optimize solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., FeCl₃ for aromatization steps) to improve yields . Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using gas chromatography-mass spectrometry (GC-MS).

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines for flammable solids and acute toxicity (oral/skin/inhalation):

- Use local exhaust ventilation and wear nitrile gloves, lab coats, and safety goggles .

- Store in airtight containers away from ignition sources and incompatible materials (e.g., strong oxidizers) .

- In case of spills, neutralize with inert absorbents and dispose of according to local hazardous waste regulations .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the positions of ethyl groups and conjugated double bonds. Compare chemical shifts with computational predictions (e.g., DFT calculations).

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) and aliphatic C-H stretches .

- GC-MS : Verify molecular weight and fragmentation patterns to distinguish isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer :

- Conduct controlled stability studies under varying conditions (temperature, light, humidity) using accelerated aging tests.

- Compare experimental results with computational models (e.g., molecular dynamics simulations) to identify degradation pathways .

- Triangulate data from multiple sources (e.g., NMR stability tracking, HPLC purity assays) to validate findings .

Q. What strategies can be employed to study the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Use chiral chromatography (e.g., HPLC with chiral columns) to separate enantiomers or diastereomers.

- Perform X-ray crystallography on derivatives (e.g., hydrazones) to determine absolute configurations .

- Apply circular dichroism (CD) spectroscopy to analyze optical activity in asymmetric synthesis pathways.

Q. How can computational chemistry enhance the understanding of this compound’s electronic properties?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO), predicting reactivity toward electrophiles/nucleophiles.

- Simulate UV-Vis spectra to correlate conjugation length with absorption maxima .

- Validate models against experimental data (e.g., cyclic voltammetry for redox potentials) .

Q. What experimental designs are suitable for investigating the biological activity of this compound derivatives?

- Methodological Answer :

- Use structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents.

- Employ in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) with positive/negative controls.

- Apply metabolomics profiling to track cellular responses and identify bioactive intermediates .

Data Management and Reproducibility

Q. How should researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for studies involving this compound?

- Methodological Answer :

- Deposit raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem with standardized metadata .

- Use electronic lab notebooks (ELNs) to document protocols and link datasets to publications .

- Adopt IUPAC nomenclature and InChI identifiers for cross-platform compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。